molecular formula C13H15NO3 B1398681 Benzyl allyl(2-oxoethyl)carbamate CAS No. 370880-75-4

Benzyl allyl(2-oxoethyl)carbamate

Cat. No. B1398681
M. Wt: 233.26 g/mol
InChI Key: XUEMBLJTQGDMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl allyl(2-oxoethyl)carbamate is an organic compound with the chemical formula C13H15NO3 . It’s also known as 2-[烯丙基(CBZ)氨基]乙醛 in Chinese .


Molecular Structure Analysis

The molecular structure of Benzyl allyl(2-oxoethyl)carbamate consists of 13 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The average mass is 233.26300 .


Physical And Chemical Properties Analysis

Benzyl allyl(2-oxoethyl)carbamate has a density of 1.2±0.1 g/cm3, a boiling point of 342.5±35.0 °C at 760 mmHg, and a flash point of 161.0±25.9 °C . It also has a molar refractivity of 50.6±0.3 cm3 .

Scientific Research Applications

Synthesis and Characterization of New Monomers

Benzyl allyl(2-oxoethyl)carbamate has been utilized in the synthesis and characterization of new monomers with UV-absorber functions. These monomers, including 2-hydroxy-4-benzophenonyl allyl carbamate, were synthesized via a direct addition reaction. This process involved using catalysts and controlled temperatures, leading to monomers with specific structures and properties (Pan et al., 1995).

Synthesis of Heterocyclic Compounds

The compound has been part of the synthesis process for 5-amino-substituted dihydrobenzo[b]oxepines and dihydrobenzo[b]azepines. This was achieved through a combination of Ichikawa's rearrangement and ring-closing metathesis reactions using allyl carbamates. The use of nonracemic allyl carbamates enabled the synthesis of enantioenriched benzo-fused seven-membered heterocycles (Chwastek et al., 2016).

Stereospecific Coupling Reactions

In stereospecific coupling reactions involving Cu(I) as a catalyst, enantioenriched α-stannylated benzyl carbamates have been used. These reactions have been applied in the synthesis of enantioenriched indanoles and tetralines, showcasing the compound's utility in complex chemical syntheses (Lange et al., 2008).

Enantioselective Intramolecular Oxyaminations

Organoiodine-catalyzed enantioselective intramolecular oxyaminations have been performed using benzyl N-(fluorosulfonyl)carbamate. This method provides access to enantioenriched lactones and oxazolines, demonstrating the compound's potential in creating complex molecular structures (Wata & Hashimoto, 2021).

Synthesis and Characterization of Acylating Agents

N-(Protected α-aminoacyl)benzotriazoles, powerful acylating agents, have been synthesized using benzyl allyl(2-oxoethyl)carbamate. These agents are frequently used in preparing peptides and their mimetics and conjugates, indicating the compound's role in peptide synthesis (Küçükbay & Buğday, 2014).

Cyclizative Atmospheric CO2 Fixation

The compound has been involved in the cyclizative atmospheric CO2 fixation by unsaturated amines. This process efficiently leads to cyclic carbamates bearing an iodomethyl group, showcasing the compound's application in environmental chemistry (Takeda et al., 2012).

properties

IUPAC Name

benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEMBLJTQGDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725442
Record name Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl allyl(2-oxoethyl)carbamate

CAS RN

370880-75-4
Record name Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of benzyl N-allyl-N-(2,2-dimethoxyethyl)carbamate (30 g, 107 mmol) in formic acid (36.8 mL, 860 mmol) and water (4.84 mL) is stirred at room temperature overnight. The mixture is concentrated and diluted with hexanes/ethyl acetate (1:2) and water. The organic layer is separated, washed with brine solution until pH=6, and dried over sodium sulfate. The solvent is evaporated to give the title compound (25 g, 99%). ES/MS (m/e): 234 (M+H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
36.8 mL
Type
reactant
Reaction Step One
Name
Quantity
4.84 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 2
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 3
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 4
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 5
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 6
Benzyl allyl(2-oxoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.